molecular formula C10H10O B11923178 1H-2-Benzopyran, 3-methyl- CAS No. 29727-02-4

1H-2-Benzopyran, 3-methyl-

Cat. No.: B11923178
CAS No.: 29727-02-4
M. Wt: 146.19 g/mol
InChI Key: HEIAGRNVOHGGKA-UHFFFAOYSA-N
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Description

3-Methyl-1H-isochromene is a heterocyclic compound that belongs to the isochromene family Isochromenes are characterized by a benzene ring fused to a pyran ring The presence of a methyl group at the third position of the isochromene structure distinguishes 3-methyl-1H-isochromene from other isochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of ortho-ynamidyl benzaldehyde derivatives. This method typically employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . Another method involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .

Industrial Production Methods: While specific industrial production methods for 3-methyl-1H-isochromene are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-methyl-1H-isochromene can yield 3-methyl-1H-isochromanone, while reduction can produce 3-methyl-1H-isochromanol.

Scientific Research Applications

3-Methyl-1H-isochromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2H-Chromene
  • 4H-Chromene
  • 1H-Isochromene
  • 3H-Isochromene

Comparison: 3-Methyl-1H-isochromene is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to other isochromenes, it may exhibit different pharmacological properties and synthetic utility.

Properties

CAS No.

29727-02-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methyl-1H-isochromene

InChI

InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3

InChI Key

HEIAGRNVOHGGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2CO1

Origin of Product

United States

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